molecular formula C11H15CrO5P B13154122 Chromiumpentacarbonyl(triethylphosphine)-

Chromiumpentacarbonyl(triethylphosphine)-

Cat. No.: B13154122
M. Wt: 310.20 g/mol
InChI Key: SNLOXDYNNHDAMZ-UHFFFAOYSA-N
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Description

Chromiumpentacarbonyl(triethylphosphine)- is an organometallic compound with the formula C₁₁H₁₅CrO₅P. It is a coordination complex where a chromium atom is bonded to five carbonyl (CO) groups and one triethylphosphine (P(C₂H₅)₃) ligand.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chromiumpentacarbonyl(triethylphosphine)- can be synthesized through the reaction of chromium hexacarbonyl (Cr(CO)₆) with triethylphosphine. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out in an organic solvent such as tetrahydrofuran (THF) or toluene. The reaction proceeds as follows:

Cr(CO)6+P(C2H5)3Cr(CO)5(P(C2H5)3)+CO\text{Cr(CO)}_6 + \text{P(C}_2\text{H}_5)_3 \rightarrow \text{Cr(CO)}_5(\text{P(C}_2\text{H}_5)_3) + \text{CO} Cr(CO)6​+P(C2​H5​)3​→Cr(CO)5​(P(C2​H5​)3​)+CO

The reaction is usually conducted at elevated temperatures to facilitate the substitution of one carbonyl group with the triethylphosphine ligand .

Industrial Production Methods

This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Chromiumpentacarbonyl(triethylphosphine)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state chromium complexes.

    Reduction: It can be reduced to form lower oxidation state species.

    Substitution: The triethylphosphine ligand or carbonyl groups can be substituted with other ligands.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromium(VI) species, while substitution reactions can produce a variety of chromium complexes with different ligands .

Scientific Research Applications

Chromiumpentacarbonyl(triethylphosphine)- has several applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing other organometallic complexes and as a catalyst in various organic reactions.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential biochemical applications.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in drug development.

    Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism by which Chromiumpentacarbonyl(triethylphosphine)- exerts its effects involves coordination chemistry principles. The chromium center can undergo various electronic and structural changes upon interaction with different ligands or reactants. These changes can influence the compound’s reactivity and catalytic properties. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    Chromium hexacarbonyl (Cr(CO)₆): A precursor to Chromiumpentacarbonyl(triethylphosphine)-, it has six carbonyl ligands and no phosphine ligand.

    Chromium pentacarbonyl(triphenylphosphine) (Cr(CO)₅(PPh₃)): Similar structure but with a triphenylphosphine ligand instead of triethylphosphine.

    Chromium pentacarbonyl(dimethylphenylphosphine) (Cr(CO)₅(PMe₂Ph)): Another variant with a different phosphine ligand.

Uniqueness

Chromiumpentacarbonyl(triethylphosphine)- is unique due to the specific electronic and steric properties imparted by the triethylphosphine ligand. These properties can influence the compound’s reactivity, stability, and catalytic behavior, making it distinct from other chromium carbonyl complexes .

Properties

Molecular Formula

C11H15CrO5P

Molecular Weight

310.20 g/mol

IUPAC Name

carbon monoxide;chromium;triethylphosphane

InChI

InChI=1S/C6H15P.5CO.Cr/c1-4-7(5-2)6-3;5*1-2;/h4-6H2,1-3H3;;;;;;

InChI Key

SNLOXDYNNHDAMZ-UHFFFAOYSA-N

Canonical SMILES

CCP(CC)CC.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr]

Origin of Product

United States

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